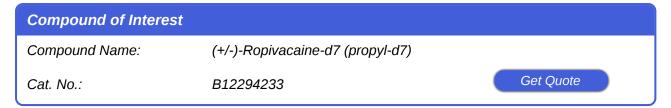


Application Notes and Protocols for the Bioanalytical Use of (+/-)-Ropivacaine-d7

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of (+/-)-Ropivacaine-d7 as an internal standard (IS) in the bioanalytical quantification of ropivacaine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures to ensure accuracy and reproducibility in pharmacokinetic and toxicokinetic studies.

Introduction

Ropivacaine is a long-acting local anesthetic widely used for surgical anesthesia and pain management.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and to ensure patient safety.[1][3] Stable isotope-labeled internal standards, such as (+/-)-Ropivacaine-d7, are the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte of interest, correcting for variations during sample preparation and analysis, thus leading to high accuracy and precision.[4] This protocol details a validated LC-MS/MS method for the quantification of ropivacaine in plasma utilizing (+/-)-Ropivacaine-d7 as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a typical validated bioanalytical method for ropivacaine using (+/-)-Ropivacaine-d7.



Table 1: LC-MS/MS Method Parameters

Parameter	Value
LC Column	Gemini NX-C18, 3.0 × 100 mm (3 μm particles)
Mobile Phase A	0.05% (V/V) formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	1 μL
Column Temperature	15 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Ropivacaine	275.1	126.1	19
(+/-)-Ropivacaine-d7 (IS)	282.1	133.1	-

Table 3: Method Validation Summary

Validation Parameter	Result
Linearity Range	0.5 - 3000 ng/mL
Accuracy	93.6% - 113.7%
Precision (CV)	6.2% - 14.7%
Lower Limit of Quantification (LLOQ)	0.5 ng/mL



Experimental Protocols

This section provides a step-by-step guide for the preparation of standards, sample processing, and LC-MS/MS analysis.

Preparation of Stock and Working Solutions

- Ropivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve ropivacaine hydrochloride in methanol.
- (+/-)-Ropivacaine-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (+/-)-Ropivacaine-d7 in methanol.
- Ropivacaine Working Solutions: Prepare a series of working solutions by serially diluting the ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (0.5 μg/mL): Dilute the (+/-)-Ropivacaine-d7 stock solution in acetonitrile to a final concentration of 0.5 μg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the analysis of ropivacaine in plasma samples.

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- Add 200 μL of the respective plasma sample (blank, standard, QC, or unknown) to the appropriately labeled tube.
- Add 100 μ L of the internal standard working solution (0.5 μ g/mL (+/-)-Ropivacaine-d7 in acetonitrile) to each tube, except for the blank.
- To precipitate plasma proteins, add 500 μL of acetonitrile to each tube.
- Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 4000 x g for 3 minutes to pellet the precipitated proteins.



• Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
- Equilibrate the column with the initial mobile phase conditions.
- Create a sequence table in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
- Inject the samples onto the LC-MS/MS system. The chromatographic separation is achieved using a gradient elution.
 - Gradient Program:

■ 0-2 min: 95% Mobile Phase A

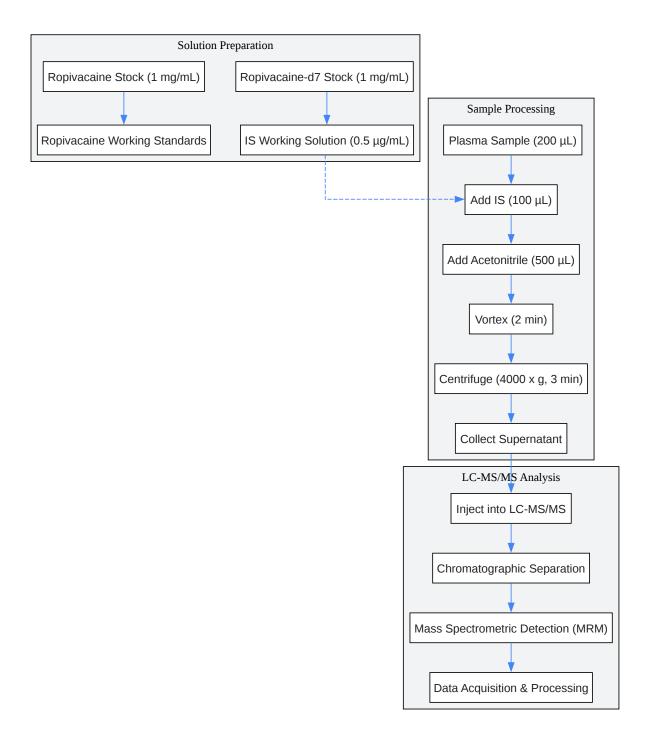
■ 2-4 min: 70% Mobile Phase A

■ 4-7 min: 95% Mobile Phase A

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the bioanalytical protocol.









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